molecular formula C24H19Cl3N2O2 B10937791 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10937791
M. Wt: 473.8 g/mol
InChI Key: PVHSHEZIENNSAW-UHFFFAOYSA-N
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Description

3-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes multiple aromatic rings and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or amine.

Scientific Research Applications

3-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER apart is its unique combination of substituents, which can confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H19Cl3N2O2

Molecular Weight

473.8 g/mol

IUPAC Name

4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H19Cl3N2O2/c1-30-19-7-3-5-15(11-19)23-22(27)24(16-6-4-8-20(12-16)31-2)29(28-23)14-17-9-10-18(25)13-21(17)26/h3-13H,14H2,1-2H3

InChI Key

PVHSHEZIENNSAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC)Cl

Origin of Product

United States

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